Cas no 864856-19-9 (2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)

2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide
- AKOS024597598
- 864856-19-9
- F0698-0043
- 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
-
- インチ: 1S/C17H12F3N3OS2/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-25-16-22-15(23-26-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)
- InChIKey: PKFAEXVNUCUQEL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(C2C=CC=CC=2)=NS1)CC(NC1C=CC=CC=1C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 395.03738885g/mol
- どういたいしつりょう: 395.03738885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 108Ų
2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0698-0043-10mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-25mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-5mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-10μmol |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-30mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-3mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-5μmol |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-20μmol |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-4mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0698-0043-20mg |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
864856-19-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamideに関する追加情報
2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide: A Comprehensive Overview
The compound with CAS No. 864856-19-9, known as 2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a thiadiazole ring and a trifluoromethyl group, making it a promising candidate for various applications in drug discovery and materials science.
Recent studies have highlighted the potential of this compound in anticancer drug development. The thiadiazole moiety is known for its ability to modulate cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy agent. Furthermore, the presence of the trifluoromethyl group enhances the compound's stability and bioavailability, making it a strong candidate for preclinical trials.
In addition to its therapeutic potential, this compound has also been explored for its role in enzyme inhibition. The sulfanyl group in the molecule has been shown to interact with key enzymatic residues, thereby inhibiting the activity of enzymes involved in inflammatory processes. This property makes it a valuable tool in the development of anti-inflammatory agents, particularly for chronic conditions such as arthritis and neurodegenerative diseases.
The synthesis of 2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the trifluoromethyl group requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency of this process, making large-scale production more feasible.
From a structural perspective, the compound's thiadiazole ring contributes significantly to its electronic properties. The sulfur atom within the ring acts as a Lewis base, enabling strong interactions with biological targets such as proteins and nucleic acids. This characteristic has been leveraged in designing molecules for nucleic acid-based therapies, where precise targeting is essential.
Moreover, computational studies have revealed that this compound exhibits favorable pharmacokinetic properties. Molecular docking simulations suggest that it can penetrate cellular membranes efficiently while maintaining stability in physiological conditions. These attributes are critical for developing drugs that can effectively reach their target sites within the body.
Looking ahead, ongoing research is focused on optimizing the compound's efficacy while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further insights into its therapeutic applications. The integration of artificial intelligence in drug design is also being explored to accelerate the discovery process and identify novel analogs with enhanced properties.
In conclusion, 2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide represents a cutting-edge advancement in organic chemistry with vast potential across multiple therapeutic areas. Its unique structure and functional groups make it a versatile molecule that continues to inspire innovative research and development strategies.
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